molecular formula C20H19ClN2O5S B10894489 5-[(4-chloro-3-methylphenoxy)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide

5-[(4-chloro-3-methylphenoxy)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide

Cat. No.: B10894489
M. Wt: 434.9 g/mol
InChI Key: KAJINAWNMQXYQR-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorinated phenoxy group, a methylamino sulfonyl phenyl group, and a furanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenoxy group, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]-N~2~-{4-[(METHYLAMINO)SULFONYL]PHENYL}-2-FURAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H19ClN2O5S

Molecular Weight

434.9 g/mol

IUPAC Name

5-[(4-chloro-3-methylphenoxy)methyl]-N-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H19ClN2O5S/c1-13-11-15(5-9-18(13)21)27-12-16-6-10-19(28-16)20(24)23-14-3-7-17(8-4-14)29(25,26)22-2/h3-11,22H,12H2,1-2H3,(H,23,24)

InChI Key

KAJINAWNMQXYQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC)Cl

Origin of Product

United States

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